![molecular formula C16H19ClN2OS B2478961 N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide CAS No. 865545-56-8](/img/structure/B2478961.png)
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide”, benzothiazole derivatives have been synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .Molecular Structure Analysis
The molecular structure of “N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide” is not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide” are not explicitly mentioned in the available resources .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide, also known as N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide or N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide. Each application is detailed in a separate section for clarity.
Pharmaceutical Development
This compound has shown potential in the development of new pharmaceuticals, particularly as a scaffold for drug design. Its unique structure allows for the creation of derivatives that can be tested for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Catalysis in Organic Synthesis
The compound can be used as a catalyst in organic synthesis, particularly in the formation of Csp2–Csp3 bonds. This is crucial for the synthesis of complex organic molecules, which are often required in the pharmaceutical and agrochemical industries .
Material Science
In material science, this compound can be utilized in the development of new materials with specific properties. For instance, its incorporation into polymers can enhance their thermal stability and mechanical strength, making them suitable for high-performance applications .
Chemical Sensors
The compound can be utilized in the development of chemical sensors for detecting various analytes. These sensors are crucial in industrial processes, environmental monitoring, and medical diagnostics, providing accurate and reliable measurements.
Pharmaceutical Development Catalysis in Organic Synthesis Material Science : Environmental Chemistry : Biological Imaging : Agricultural Chemistry : Nanotechnology : Chemical Sensors
Mechanism of Action
Mode of Action
It has been suggested that the compound exhibitsAggregation-Induced Emission (AIE) characteristics , Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms , and Intramolecular Charge Transfer (ICT) effects . These properties could potentially influence its interaction with its targets and the resulting changes.
Result of Action
The compound’s aie characteristics, esipt mechanisms, and ict effects suggest that it may have significant photophysical phenomena, which could potentially be used in optoelectronics and analytical tools .
Future Directions
properties
IUPAC Name |
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2OS/c1-2-19-14-12(17)9-6-10-13(14)21-16(19)18-15(20)11-7-4-3-5-8-11/h6,9-11H,2-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVASHAANGCUVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |
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